2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Overview
Description
2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL has a wide range of scientific research applications:
Future Directions
The future directions for research on “2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” could involve further exploration of its synthesis methods, investigation of its biological activities, and assessment of its safety profile. Additionally, the development of novel triazolopyrimidine derivatives with enhanced biological activities and minimal toxicity could be a promising area of research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
It is likely that the compound interacts with its targets through a specific binding mechanism, leading to changes in the function of the target proteins .
Biochemical Pathways
Given the potential targets of similar compounds, it is plausible that this compound could affect pathways related to immune response, cell growth, and differentiation .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, the compound can induce apoptosis and cell cycle arrest in cancer cells . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit the growth of bacterial and fungal infections . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the body . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, while in the nucleus, it can influence gene expression by binding to DNA or transcription factors . Post-translational modifications, such as phosphorylation, can also affect its localization and function .
Preparation Methods
The synthesis of 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another approach utilizes the Dimroth rearrangement, which involves protonation, ring opening, tautomerization, and ring closure steps . Industrial production methods often employ microwave-mediated, catalyst-free synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
Comparison with Similar Compounds
2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be compared with other similar compounds, such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound shares a similar triazolopyrimidine scaffold but differs in its substitution pattern.
7-Aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-A]pyrimidines: These compounds have aryl substitutions at different positions, which can influence their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-3-5-4(2)10-8-11-7(9)12-13(8)6(5)14/h3H2,1-2H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCCAZFQBBGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N=C(NN2C1=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399948 | |
Record name | 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392315-45-6 | |
Record name | 2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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